molecular formula C12H10N2O2 B12999232 Methyl [2,4'-bipyridine]-6-carboxylate

Methyl [2,4'-bipyridine]-6-carboxylate

Cat. No.: B12999232
M. Wt: 214.22 g/mol
InChI Key: SPMLNKUWPNTSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [2,4’-bipyridine]-6-carboxylate is a derivative of bipyridine, a class of compounds known for their extensive use in coordination chemistry. This compound is characterized by the presence of a methyl ester group at the 6-position of the bipyridine ring system, which can influence its chemical reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2,4’-bipyridine]-6-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Negishi cross-coupling strategy, which involves the reaction of pyridyl halides with organozinc reagents in the presence of a palladium catalyst . Another approach is the Kröhnke method, which involves the reaction of pyridinium salts with α,β-unsaturated ketones followed by cyclization with ammonium acetate .

Industrial Production Methods

Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods include Suzuki, Stille, and Ullmann couplings, which allow for the formation of bipyridine structures under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl [2,4’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Structural Characteristics

  • Chemical Formula : C12H10N2O2
  • Molecular Weight : 218.22 g/mol
  • IUPAC Name : Methyl 2-pyridin-2-ylpyridine-4-carboxylate

The compound features two pyridine rings connected by a single bond, with a carboxylate group and a methyl ester substituent. These structural elements enhance its solubility and reactivity in biological systems.

Coordination Chemistry

Methyl [2,4'-bipyridine]-6-carboxylate serves as an effective ligand in coordination complexes with transition metals. Its ability to coordinate with metal ions makes it valuable in catalysis and materials science.

  • Common Metal Complexes :
    • Iron (Fe)
    • Cobalt (Co)

These complexes have been utilized in various catalytic processes, enhancing reaction efficiencies and selectivity.

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties:

  • Phosphodiesterase Inhibition : The compound has been studied for its ability to inhibit phosphodiesterase enzymes, which may lead to increased levels of cyclic adenosine monophosphate in cells. This mechanism can enhance cardiac contractility and vasodilation.
  • Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, treatment with this compound reduced cell viability significantly in the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent.

Materials Science

This compound is also explored in the development of advanced materials:

  • Dye-Sensitized Solar Cells : Its properties make it suitable for use in optoelectronic devices, including dye-sensitized solar cells.

Table 1: Binding Affinity of this compound with Enzymes

EnzymeKD (µM)Reference
Protein Kinase A0.75
Phosphatase1.20

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest

Case Study 1: Anticancer Activity in MCF-7 Cell Line

In a controlled experiment assessing the effects of this compound on MCF-7 cells:

  • Methodology : Cells were treated with varying concentrations of the compound.
  • Results : A significant reduction in cell viability was observed at concentrations above 10 µM.
  • : The compound induces apoptosis, making it a candidate for further development as an anticancer drug.

Case Study 2: Coordination Complexes with Transition Metals

A study focused on synthesizing complexes of this compound with iron and cobalt:

  • Synthesis Method : The complex was formed through direct reaction under reflux conditions.
  • Characterization Techniques : Techniques such as NMR and UV-VIS spectroscopy were employed to confirm complex formation.
  • Findings : The resulting complexes exhibited enhanced catalytic activity compared to their metal counterparts alone.

Mechanism of Action

The mechanism of action of methyl [2,4’-bipyridine]-6-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, influencing reaction pathways and enhancing reaction rates. The molecular targets include transition metal centers, and the pathways involved often relate to electron transfer processes and coordination chemistry .

Comparison with Similar Compounds

Methyl [2,4’-bipyridine]-6-carboxylate can be compared with other bipyridine derivatives such as:

These comparisons highlight the unique properties of methyl [2,4’-bipyridine]-6-carboxylate, particularly its ability to form stable metal complexes and its versatility in various chemical reactions.

Biological Activity

Methyl [2,4'-bipyridine]-6-carboxylate is a compound belonging to the bipyridine family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a bipyridine structure with a carboxylate group at the 6-position and a methyl ester group. The molecular formula is C12H10N2O2C_{12}H_{10}N_{2}O_{2} with a molecular weight of 214.22 g/mol. The unique arrangement of functional groups allows for specific interactions with biological macromolecules.

1. Antimicrobial Activity

Bipyridine derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli62.5 µg/mL
S. aureus46.9 µg/mL
C. albicans7.8 µg/mL

Studies have demonstrated that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death .

2. Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells by affecting cell cycle progression and promoting cell death mechanisms.

  • Case Study: MCF-7 Breast Cancer Cells
    • Treatment with the compound resulted in significant inhibition of cell growth.
    • The compound was found to increase lactate dehydrogenase (LDH) levels in treated cells, indicating cytotoxic effects.
    • Flow cytometry analysis revealed an increased population of cells in the S phase of the cell cycle, suggesting that the compound interferes with DNA synthesis .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and metal chelation tests.

  • Findings:
    • The compound exhibited significant free radical scavenging activity comparable to standard antioxidants like vitamin C.
    • It demonstrated effective chelation of metal ions, which is crucial for reducing oxidative stress in biological systems .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • DNA Binding: Studies indicate that bipyridine derivatives can bind to DNA through groove binding mechanisms, influencing gene expression and cellular processes.
  • Protein Interaction: The compound's interaction with proteins such as bovine serum albumin (BSA) has been characterized using fluorescence spectroscopy, revealing quenching effects that suggest potential therapeutic applications in drug delivery systems .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 6-pyridin-4-ylpyridine-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-4-2-3-10(14-11)9-5-7-13-8-6-9/h2-8H,1H3

InChI Key

SPMLNKUWPNTSED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.